Home > Products > Building Blocks P20602 > Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate - 1095822-17-5

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Catalog Number: EVT-1730711
CAS Number: 1095822-17-5
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7H-Pyrrolo[2,3-d]pyrimidine-4-amines

    Compound Description: This class of compounds encompasses a variety of molecules featuring an amine group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Research on these compounds focuses on their potential as bumped kinase inhibitors, particularly targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) like PfCDPK4 and PfCDPK1. Several derivatives display promising inhibitory activity against these kinases in vitro [].

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Compound Description: This specific compound serves as an intermediate in the synthesis of N-methyl-N-((3R,4R)-4-picoline-3-base)-7H-pyrrolo-[2,3-d]pyrimidine-4-amine [].

N-((3R,4R)-1-benzyl-4-methylpyridine-3-yl)-N-methyl-7H-pyrrolo-[2,3-d]pyrimidine-4-amine

    Compound Description: This compound acts as a crucial intermediate in the synthesis of its de-benzylated counterpart, N-methyl-N-((3R,4R)-4-picoline-3-base)-7H-pyrrolo-[2,3-d]pyrimidine-4-amine [].

    Compound Description: These two compounds represent classical 6-5 ring-fused analogues designed as thymidylate synthase (TS) inhibitors and potential antitumor agents. They were conceived to bypass resistance and toxicity issues associated with clinically used folate-based TS inhibitors [].

6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione

    Compound Description: This compound was synthesized through a microwave-assisted cyclocondensation reaction utilizing cerium ammonium nitrate (CAN) as a catalyst [].

4-N-Substituted 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines

    Compound Description: This series of compounds was designed and synthesized with the aim of inhibiting EGFR (ErbB1) tyrosine kinase activity [].

7H-pyrrolo[2,3-d]pyrimidine-4-thiol derivatives

    Compound Description: This family of compounds has been explored for its potential as Janus kinase (JAK) inhibitors, with applications in treating diseases related to JAK overactivity [, ].

(2-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-yl)morpholine compounds

    Compound Description: This class of compounds is investigated for their inhibitory effects on mTOR kinase and PI3 kinase, highlighting their potential in targeted therapies [].

7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine

    Compound Description: This specific compound is recognized as a potent and selective inhibitor of Lck tyrosine kinase, potentially impacting T-cell signaling pathways [].

    Compound Description: This group encompasses various 7H-pyrrolo[2,3-d]pyrimidine derivatives investigated for their inhibitory effects on PAK4, a kinase implicated in cancer development and progression [, ].

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine metal complexes

    Compound Description: This group comprises complexes of 4-[(2E)-2-benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine with various transition metals like Fe(II), Mn(II), Co(II), Ni(II), Pd(II), Zn(II), Cu(II), Cd(II), and Hg(II). These complexes exhibit antimicrobial activity and potent antioxidant properties [].

    Compound Description: This compound represents a potent histone deacetylase (HDAC) inhibitor with potential anticancer properties, exhibiting activity against a range of HDAC isoforms, particularly HDACs 1, 2, 3, 6, and 8 [].

4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as JAK1-selective inhibitors

    Compound Description: This group of compounds, characterized by a piperidinyl fragment linked to the core structure, exhibits selectivity for JAK1 over other JAK isoforms, showing potential as anti-inflammatory agents [].

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

    Compound Description: FN-1501 demonstrates potent inhibitory activity against FLT3 and various CDKs, including CDK2, CDK4, and CDK6, showing promise as a therapeutic agent for acute myeloid leukemia (AML) [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Compound Description: This compound was synthesized via a coupling reaction and subsequently subjected to docking studies to assess its potential interactions with biological targets [].

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

    Compound Description: PF-04965842 is identified as a highly selective JAK1 inhibitor. Its development started from modifying tofacitinib, a known JAK inhibitor [].

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 represents a first-in-class, potent, and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), offering therapeutic potential for diseases involving endoplasmic reticulum stress [].

3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

    Compound Description: CP-690,550 is a clinically relevant Janus kinase 3 (Jak3) inhibitor with a specific stereochemistry crucial for its activity. Only the 3R,4R isomer effectively blocks Stat5 phosphorylation [, ].

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (ara-Cadeguomycin)

    Compound Description: This compound is an analog of cadeguomycin, synthesized through a glycosylation reaction. It represents a modified nucleoside with potential applications in nucleic acid chemistry [].

‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’

    Compound Description: This class of compounds, particularly its halogenated derivatives, displays promising cytotoxic effects against various cancer cell lines. Compound 5k within this series exhibits potent inhibition against EGFR, Her2, VEGFR2, and CDK2 [].

    Compound Description: These two compounds are three-atom-bridged analogs of TNP-351, a potent antitumor agent, designed and synthesized as potential anticancer agents themselves [].

N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide

    Compound Description: This specific compound, along with its intermediates, has been patented for its preparation and potential use in veterinary medicine [].

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile

    Compound Description: Designed based on the combination of tofacitinib's 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine, this compound acts as a JAK1 selective inhibitor [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    Compound Description: PF-06459988 is a potent, irreversible inhibitor designed to target T790M-containing EGFR mutants, common in drug-resistant cancers, with minimal activity against wild-type EGFR [].

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

    Compound Description: This compound has been structurally characterized, revealing insights into its conformation and potential interactions, particularly through hydrogen bonding [].

7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides

    Compound Description: These compounds are analogs of the nucleoside antibiotics toyocamycin and sangivamycin, synthesized and evaluated for their cytotoxicity and antiviral activity [].

    Compound Description: Developed as potential therapeutic agents for Parkinson's disease, these compounds exhibit high potency and selectivity for LRRK2 [].

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives

    Compound Description: This series of compounds was synthesized and evaluated as Akt inhibitors, demonstrating potent antiproliferative effects against cancer cell lines [].

    Compound Description: This class of compounds is claimed to be potent ASK1 inhibitors with potential in treating inflammatory conditions and pain [].

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine

    Compound Description: This compound, a ribofuranoside derivative, was synthesized through a multi-step process that favored O-glycosidic bond formation [].

4-Amino-7-ethoxycarbonyl-5,6-dihydro-7H-pyrrolo(2,3-d)pyrimidine-2-acetic acid derivatives

    Compound Description: This group of compounds, synthesized using heterocyclic enaminonitriles as starting materials, expands the chemical diversity within the pyrrolopyrimidine class [].

5-[(4-phenylpiperazin-1-yl)methyl]pyrrolo-[2,3-d]pyrimidine derivatives

    Compound Description: This series of pyrrolo[2,3-d]pyrimidine Mannich bases was synthesized and investigated as potential dopamine D4 receptor ligands [].

2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

    Compound Description: This compound, a modified DNA base, is recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT) [].

4-Amino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

    Compound Description: This compound, a bis-fluorinated analog of 2'-deoxytubercidin, is significant for its distinct structural features and potential antimetabolic activity [].

7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids

    Compound Description: These compounds were synthesized and subsequently evaluated for their potential biological activities [].

7-Nitro-7-deaza-2′-deoxyadenosine and 8-Methyl-7-deaza-2′-deoxyguanosine

    Compound Description: These compounds are 7-substituted 7-deazapurine 2′-deoxynucleosides, studied for their conformational preferences and potential use as tools in nucleic acid research [].

4-Chloro-7H-pyrrolo(2,3-d)pyrimidine and 2,4-Dichloro-7H-pyrrolo(2,3-d)pyrimidine

    Compound Description: These chlorinated pyrrolopyrimidines are valuable intermediates for synthesizing more complex molecules containing the pyrrolopyrimidine scaffold [].

Butylethyl[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amine (CP-154,526)

    Compound Description: CP-154,526 is a centrally active nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, displaying anxiolytic-like effects in animal models [].

Overview

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of various kinases. This compound is characterized by its unique heterocyclic structure that combines both pyrrole and pyrimidine moieties, contributing to its biological activity and chemical properties.

Source

The compound can be sourced from various chemical suppliers and is listed under the Chemical Abstracts Service number 1095822-17-5. It is also available in databases like PubChem and has been referenced in several scientific studies and patents related to its synthesis and applications.

Classification

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is classified as a heterocyclic compound, specifically a pyrrolopyrimidine derivative. Its structural classification places it among compounds that exhibit significant biological activity, particularly as enzyme inhibitors.

Synthesis Analysis

Methods

The synthesis of methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multi-step reactions that may include cyclization processes. One common method includes the reaction of appropriate pyrrole derivatives with carbonyl compounds under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine framework.

Technical Details

  1. Reagents: Common reagents include tosyl chloride and methanol.
  2. Conditions: The reactions are often conducted under controlled temperature and pressure to optimize yield.
  3. Purification: Post-synthesis purification may involve recrystallization or chromatography techniques to isolate the desired product.
Molecular Structure Analysis

Structure

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has a molecular formula of C8H7N3O2C_8H_7N_3O_2 and a molecular weight of approximately 177.16 g/mol. The compound features a carboxylate group attached to the pyrrolo-pyrimidine core.

Data

  • InChI: InChI=1S/C8H7N3O2/c1-10-6-5(9)3-4(11-10)2-8(6)12/h2-3H,1H3,(H,11,12)
  • InChI Key: OVLUFZHAPSKJJO-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can participate in various chemical reactions typical of heterocycles. These include:

  1. Nucleophilic substitutions: The presence of electron-withdrawing groups makes it susceptible to nucleophilic attack.
  2. Cycloadditions: It can undergo cycloaddition reactions due to its unsaturated nature.
  3. Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions.

Technical Details

The reactivity of this compound is influenced by its electronic structure, which can be modulated through substitution patterns on the pyrrole or pyrimidine rings.

Mechanism of Action

Process

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate acts primarily as a multi-targeted kinase inhibitor. Its mechanism involves binding to specific enzymes such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2).

Data

This binding inhibits the activity of these kinases, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. The pharmacokinetics of the compound influence its bioavailability and therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electron-deficient centers within its structure.
Applications

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has significant applications in scientific research:

  1. Drug Development: It is studied for its potential as an anticancer agent due to its kinase inhibition properties.
  2. Biochemical Research: Used in studies investigating cellular signaling pathways affected by kinase activity.
  3. Therapeutic Applications: Potentially useful in treating conditions such as rheumatoid arthritis and other diseases where kinase activity plays a critical role.

Properties

CAS Number

1095822-17-5

Product Name

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11)

InChI Key

OVLUFZHAPSKJJO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CNC2=NC=N1

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.